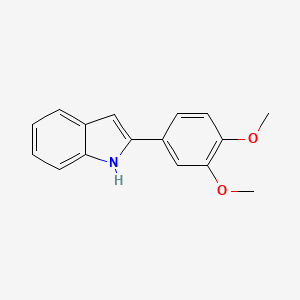

2-(3,4-dimethoxyphenyl)-1H-indole

Overview

Description

The compound 2-(3,4-dimethoxyphenyl)-1H-indole is a derivative of the indole structure, which is a fundamental skeleton in many natural and synthetic compounds with significant biological activity. Indole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties .

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. One approach is the Fischer indole synthesis, which involves the reaction of substituted phenylhydrazines with acetophenones, as reported in the synthesis of 2-phenyl-1H-indoles . Another method involves the use of clayzic catalysts to synthesize 2-(2'/3'/4'/6'-substituted phenyl)-1H-indoles in a one-pot reaction . Additionally, a new route for the synthesis of complex indole derivatives, such as 2-(2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole, involves multiple steps starting from phenylhydrazine hydrochloride and dimethyl (R)-2-(3-oxocyclohexyl)malonate .

Molecular Structure Analysis

The molecular structure of indole derivatives can be confirmed by various spectroscopic techniques, including IR, NMR, and XRD analysis. For instance, the compound 5f from a series of novel 3-(1-(3,4-dimethoxyphenethyl)-4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives was confirmed by single crystal XRD analysis . The optimized geometrical parameters obtained by DFT calculations are in good agreement with the experimental data, indicating the reliability of these methods in determining molecular structures .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. For example, 3-hydroxy-3H-indoles and their corresponding N-oxides undergo stereospecific reduction at the double CN bond, giving indoline derivatives, which can lose water in acidic medium to yield 2,3-disubstituted indoles . The electrochemical behavior of indole derivatives can also be influenced by the presence of protonating agents, as seen in the study of 1,1'-dioxy-2,2'-diphenyl-Δ3.3'-bi-3H-indole .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be explored through computational studies such as DFT. These studies provide insights into the stability, charge delocalization, and reactive sites of the molecules. For instance, the molecular electrostatic potential map (MEP) was studied for predicting the reactive sites of some novel indole derivatives . Additionally, the non-linear optical (NLO) properties of these compounds can be evaluated, revealing their potential as NLO materials due to high μβ0 values .

Scientific Research Applications

-

Crystal Structure Analysis

- Field : Crystallography

- Application : The crystal structure of a related compound, 2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine, was analyzed .

- Method : The crystal structure was determined using a Bruker D8 VENTURE diffractometer .

- Results : The crystal structure was found to be monoclinic, with specific lattice parameters .

-

Synthesis of Muscle Relaxant

- Field : Medicinal Chemistry

- Application : 3,4-Dimethoxyphenylacetonitrile, a compound related to 2-(3,4-dimethoxyphenyl)-1H-indole, has been used in the synthesis of the muscle relaxant papaverine .

- Method : The specific synthetic methods were not detailed in the source .

- Results : The synthesis resulted in the production of the muscle relaxant papaverine .

-

Study of Reactive Oxygen Species (ROS)

- Field : Biochemistry

- Application : N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea, a compound related to 2-(3,4-dimethoxyphenyl)-1H-indole, has been used to study the role of ROS in various diseases.

- Method : The specific experimental methods were not detailed in the source.

- Results : The study contributed to the understanding of the role of ROS in diseases such as cardiovascular disease, cancer, and neurodegenerative diseases.

-

Synthesis of Isoquinolines

- Field : Organic Chemistry

- Application : 3,4-Dimethoxyphenethylamine, a compound related to 2-(3,4-dimethoxyphenyl)-1H-indole, has been used as a precursor for the synthesis of isoquinolines .

- Method : The specific synthetic methods were not detailed in the source .

- Results : The synthesis resulted in the production of isoquinolines .

-

Chemical Compound of the Phenethylamine Class

- Field : Neurochemistry

- Application : 3,4-Dimethoxyphenethylamine (DMPEA) is a chemical compound of the phenethylamine class. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .

- Method : The specific experimental methods were not detailed in the source .

- Results : This study contributed to the understanding of the role of DMPEA in neurochemistry .

-

Chemical Reactions with Formaldehyde

- Field : Organic Chemistry

- Application : 2-(3,4-dimethoxyphenyl)acetic acid, a compound related to 2-(3,4-dimethoxyphenyl)-1H-indole, has been used in reactions with formaldehyde .

- Method : The specific experimental methods were not detailed in the source .

- Results : The reaction resulted in the production of a new compound .

-

Photochromic α-Methylchalcone

- Field : Organic Chemistry

- Application : (E)-1-(3,4-Dimethoxyphenyl)-2-methyl-3-phenylprop-2-en-1-one, a compound related to 2-(3,4-dimethoxyphenyl)-1H-indole, is a P-Type Acid-Stable Photochromic α-Methylchalcone .

- Method : The specific experimental methods were not detailed in the source .

- Results : The compound can be photo-switched from E→Z by irradiation with long-wavelength light λ > 350 nm .

-

Synthesis of 1H-benzo[d]imidazole-5-carboxamide

- Field : Organic Chemistry

- Application : 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide was synthesized by the ‘one-pot’ reductive cyclization of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde .

- Method : The synthesis was performed using sodium dithionite as a reductive cyclizing agent using DMSO as a solvent .

- Results : The synthesis resulted in the production of 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide .

-

Production of N-methyl-2-(3,4-dimethoxyphenyl)ethylamine

- Field : Organic Chemistry

- Application : N-methyl-2-(3,4-dimethoxyphenyl)ethylamine (N-methylhomoveratrylamine) was obtained in a yield of 90%, with quantitative conversion .

- Method : The specific experimental methods were not detailed in the source .

- Results : The production resulted in the synthesis of N-methyl-2-(3,4-dimethoxyphenyl)ethylamine .

Safety And Hazards

properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-18-15-8-7-12(10-16(15)19-2)14-9-11-5-3-4-6-13(11)17-14/h3-10,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXYCPOAEXWDOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-1H-indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274382.png)